(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRGUQTLWWZAO-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1C(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC=NN1C(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride, also known by its CAS number 1311315-52-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H20Cl2N4O
- Molecular Weight : 283.19 g/mol
- IUPAC Name : (S)-2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
Data Table of Biological Activities
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis of pyrazole derivatives and their evaluation for anticancer properties. The results showed that specific derivatives inhibited tubulin polymerization, leading to significant cytotoxicity in various cancer cell lines. Although this compound was not the primary focus, it is part of a class that demonstrated similar mechanisms of action .
Case Study 2: Enzyme Inhibition
Another research article explored the inhibitory effects of pyrazole-based compounds on key metabolic enzymes. The findings indicated that these compounds could modulate inflammatory responses by inhibiting cyclooxygenase activity, which is crucial for prostaglandin synthesis .
Research Findings
Recent investigations into the biological activities of pyrazole derivatives have emphasized their potential as therapeutic agents. The following points summarize key findings:
- Cytotoxicity : Compounds within this class have shown dose-dependent cytotoxic effects against human cancer cells.
- Mechanism of Action : The mechanism often involves disruption of microtubule dynamics and induction of apoptosis.
- Pharmacokinetics : Further studies are needed to elucidate the pharmacokinetic profiles and bioavailability of this compound.
Scientific Research Applications
Basic Information
- Molecular Formula : CHClNO
- Molecular Weight : 283.20 g/mol
- Appearance : White to off-white powder
- Storage Conditions : Typically stored at 4 °C to maintain stability.
Pharmaceutical Development
This compound is primarily investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological systems, making it a candidate for drug development targeting various diseases.
Case Study : Research has indicated that pyrazole derivatives exhibit anti-inflammatory and analgesic properties, suggesting that (2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride may possess similar therapeutic effects. Studies have shown that modifications in the pyrazole ring can enhance these properties, leading to more effective drug candidates.
Biochemical Research
The compound's ability to modulate enzyme activities makes it valuable in biochemical studies. It can act as an inhibitor or activator for specific enzymes, aiding in the understanding of metabolic pathways.
Example Application : In enzyme kinetics studies, this compound can be used to elucidate the mechanisms of action of certain enzymes involved in metabolic disorders. Its interaction with target enzymes can provide insights into drug design and the development of enzyme inhibitors.
Material Science
In material science, this compound has potential applications in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Research Insight : Investigations into polymer composites incorporating this compound have shown promising results in improving mechanical properties while maintaining lightweight characteristics.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceutical | Drug development for anti-inflammatory agents | Exhibits analgesic properties similar to other pyrazole derivatives |
| Biochemical Research | Enzyme modulation studies | Aids in understanding metabolic pathways and enzyme kinetics |
| Material Science | Development of advanced materials | Enhances mechanical properties in polymer composites |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with analogs identified in the evidence:
Key Observations :
- Backbone Flexibility : The target compound’s butanamide chain offers intermediate flexibility compared to the rigid morpholine ring in and the longer pentanamide in .
- Stereochemistry : The (2S) configuration in the target compound and ’s pentanamide may confer specificity in binding interactions, unlike the racemic (2RS) substituent in .
- Solubility: Dihydrochloride salts (target, ) generally exhibit higher solubility than monohydrochloride () or free bases.
Physicochemical and Pharmacological Properties
Solubility and Stability
- The dihydrochloride salt in the target compound and ’s analog improves solubility in polar solvents, critical for oral bioavailability .
Pharmacological Implications
- Pyrazole Role: The pyrazole ring in the target compound and ’s analog is a known pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators). The isopropyl group in the target may enhance lipophilicity for membrane penetration .
- Amino Group Positioning: The (2S)-amino group in the target and ’s compound could facilitate hydrogen bonding with biological targets, unlike the hydroxy-isopropylamino chain in , which may prioritize steric interactions .
Q & A
Q. What are the recommended synthetic routes for (2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride, and what are the critical reaction parameters?
Methodological Answer: A common approach involves coupling reactions using hydrochloride salts under controlled conditions. For example, in analogous syntheses, hydrochloric acid in dioxane is used to protonate intermediates, followed by stirring at room temperature to achieve high yields (e.g., 100% conversion in a related dihydrochloride synthesis) . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility and reaction efficiency.
- Stoichiometry : Excess HCl ensures complete protonation of the amine group.
- Reaction time : 1–2 hours at room temperature minimizes side reactions .
- Purification : Reduced-pressure concentration avoids thermal degradation .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer: Key techniques include:
- 1H-NMR spectroscopy : Confirms stereochemistry and functional groups (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .
- HPLC with UV/Vis detection : Quantifies purity and identifies impurities (e.g., EP-grade impurity profiling using C18 columns) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Chiral chromatography : Essential for confirming enantiomeric purity of the (2S)-configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., solubility or bioactivity) for this compound?
Methodological Answer: Discrepancies often arise from variations in experimental conditions. To address this:
- Standardize assays : Use identical buffer systems (e.g., PBS at pH 7.4) and temperature controls.
- Validate solubility : Compare results from shake-flask methods vs. nephelometry under standardized conditions.
- Control for stereochemical integrity : Verify enantiomeric purity via chiral HPLC, as racemization during storage can alter bioactivity .
- Replicate studies : Cross-validate data across multiple labs using shared reference standards .
Q. What methodologies are recommended for impurity profiling and quantification in batch synthesis?
Methodological Answer: Adopt pharmacopeial guidelines (e.g., European Pharmacopoeia) for impurity identification:
- HPLC-MS/MS : Detects and quantifies trace impurities (e.g., N-alkylated byproducts) with limits of detection ≤0.1% .
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation pathways.
- Reference standards : Use certified impurities (e.g., EP Impurities D, E, F) for calibration .
Q. How can environmental impact assessments be designed to evaluate this compound’s fate in ecosystems?
Methodological Answer: Follow frameworks like Project INCHEMBIOL :
- Abiotic transformations : Study hydrolysis/photolysis rates under varying pH and UV exposure.
- Biotic degradation : Use OECD 301B tests to assess biodegradability in activated sludge.
- Trophic transfer analysis : Measure bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
- Ecotoxicity : Conduct algal growth inhibition (OECD 201) and zebrafish embryo assays .
Q. What experimental strategies optimize enantiomeric purity during large-scale synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (2S)-configured starting materials to minimize racemization.
- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect stereochemical shifts.
- Crystallization control : Optimize solvent polarity (e.g., ethanol/water mixtures) to preferentially crystallize the desired enantiomer .
Q. How should researchers design in vitro studies to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized targets.
- Fluorescence polarization : Assess competitive binding with fluorescent probes.
- Molecular docking : Validate interactions using X-ray crystallography data of homologous proteins (e.g., pyrazolyl-binding enzymes) .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- Light exposure tests : Use ICH Q1B guidelines to quantify photodegradation products.
- Recommendations : Store in amber vials under inert gas (N2/Ar) at –20°C for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
